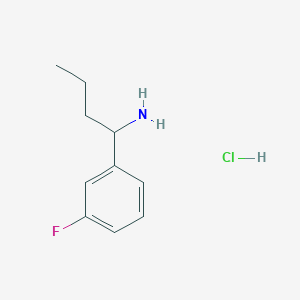
1-(3-Fluorophenyl)butan-1-amine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Blood Pressure and Toxicity Effects
1-(3-Fluorophenyl)butan-1-amine hydrochloride has been investigated for its effects on blood pressure and toxicity. Studies have found that derivatives of this compound can act as pressor agents, affecting blood pressure, with diminished activity observed when alkyl substitution occurs on the amine. Additionally, the toxicity of these compounds is relatively low, indicating potential for medical applications (Lands, 1952).
Synthesis and Characterization in Organic Chemistry
This compound has been involved in various studies focusing on organic synthesis and characterization. It serves as a key component or intermediate in the synthesis of other chemical compounds. For example, its derivatives have been synthesized and characterized, contributing to the development of novel chemical structures and processes (Anderson, Burks, & Harruna, 1988).
Antiviral and Antidepressant Activities
Research has explored the potential antiviral and antidepressant activities of compounds derived from 1-(3-Fluorophenyl)butan-1-amine hydrochloride. Some studies indicate that certain derivatives might possess potent anti-influenza virus activity, suggesting a role in the development of antiviral agents. Additionally, the compound's derivatives have been investigated for their antidepressant properties, showing promise in this field (Oka et al., 2001; Yuan, 2012).
Antibacterial Properties
There is also evidence of antibacterial activity in derivatives of 1-(3-Fluorophenyl)butan-1-amine hydrochloride. This suggests potential applications in the development of new antibacterial agents, contributing to the field of medicinal chemistry (Arutyunyan et al., 2017).
Application in Chemical Synthesis and Drug Development
The compound and its derivatives have been used extensively in the synthesis of various chemical entities. This includes the development of compounds with potential therapeutic applications, such as in the treatment of cancer or as enzyme inhibitors (Burmistrov & Butov, 2018).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be called if the person feels unwell .
Propiedades
IUPAC Name |
1-(3-fluorophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJACYMKJBXMKIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1446775.png)
![3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1446779.png)
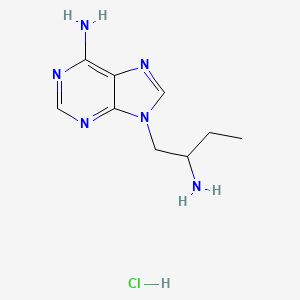
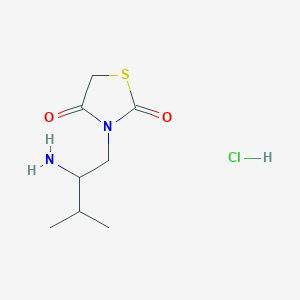
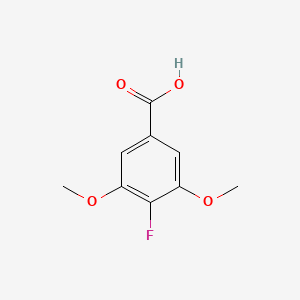
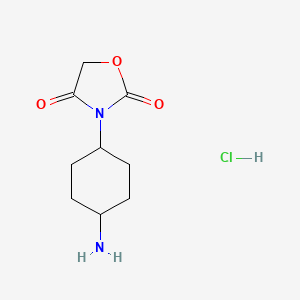
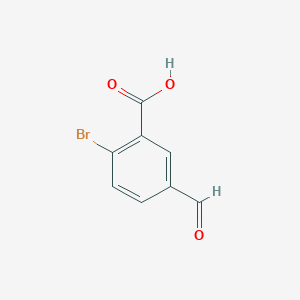
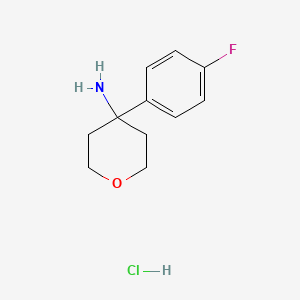
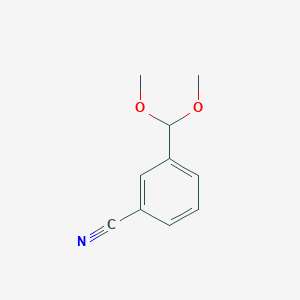
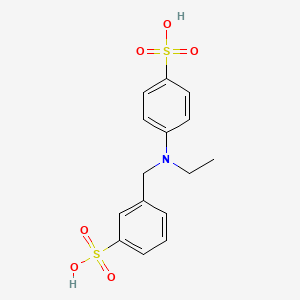
![Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B1446791.png)
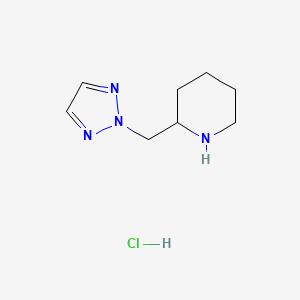
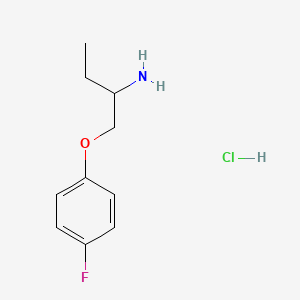
![Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1446798.png)